molecular formula C25H21FN2O2 B6015428 (2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone

(2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone

Cat. No.: B6015428
M. Wt: 400.4 g/mol
InChI Key: CSOPMYQWQSKRDG-UHFFFAOYSA-N
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Description

(2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a fluorophenyl group, and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzyl alcohol with benzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with 4-fluorophenylpyrrolidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its benzoxazole ring, fluorophenyl group, and pyrrolidine moiety contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

(2-benzyl-1,3-benzoxazol-5-yl)-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c26-21-9-6-18(7-10-21)20-12-13-28(16-20)25(29)19-8-11-23-22(15-19)27-24(30-23)14-17-4-2-1-3-5-17/h1-11,15,20H,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOPMYQWQSKRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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